HC Violet no. 2
Overview
Description
Synthesis Analysis
The synthesis of HC Violet No. 2 and related compounds involves complex chemical reactions and methodologies. For instance, a study detailed a color test for the detection of hydroxyl groups bonded to a solid support, useful in the control of solid-phase synthesis of depsides and depsipeptides, showing a violet to pink color with primary, secondary, and tertiary alcohols, and phenols. This method indirectly relates to the synthesis processes that could involve compounds similar to HC Violet No. 2 (Kuisle et al., 1999). Additionally, the synthesis of Cr-doped SnO2 pigments by heating precursors obtained from aerosols generated from tin (IV) chloride and chromium (III) nitrate solutions at high temperatures, producing violet pigments, shares similarities with processes that may be used for HC Violet No. 2 (López-Navarrete et al., 2003).
Molecular Structure Analysis
The molecular structure of HC Violet No. 2 is crucial for understanding its chemical behavior and properties. Although specific studies on HC Violet No. 2's molecular structure were not identified, techniques such as X-ray diffraction analysis (XRD) and infrared spectroscopy (IR) are commonly used to determine the molecular structure and crystallinity of similar compounds. For example, novel violet pigments synthesized from manganese oxide and phosphoric acid were investigated using XRD and IR, indicating the importance of these techniques in understanding the molecular structure of violet pigments (Onoda & Kanai, 2020).
Chemical Reactions and Properties
The chemical reactions and properties of HC Violet No. 2 can be inferred from studies on related compounds. The photocatalytic degradation of crystal violet dye by nanocrystalline Bi2WO6 under UV-light irradiation demonstrates the potential chemical reactivity of violet compounds in photocatalytic processes (Liao et al., 2011).
Physical Properties Analysis
The physical properties of HC Violet No. 2, such as solubility, melting point, and boiling point, are essential for its practical applications. While specific data on HC Violet No. 2 was not found, the study of similar compounds' physical properties provides valuable insights. For instance, the synthesis and characterization of hcp Ni nanoparticles explored the influence of synthesis conditions on the particle size and magnetic properties, which are critical physical properties for many applications (Tzitzios et al., 2006).
Chemical Properties Analysis
The chemical properties of HC Violet No. 2, such as reactivity, stability, and degradation pathways, are determined by its molecular structure and environmental conditions. The green synthesis of ZnO and CuO nanoparticles and their photocatalytic degradation of basic violet 3 dye highlight the importance of understanding the chemical properties for environmental applications (Sorbiun et al., 2018).
Scientific Research Applications
Corrosion Inhibition : Crystal violet dye demonstrates significant effectiveness in inhibiting aluminum corrosion in both acidic and alkaline solutions. Its efficiency is notably high in 1 M HCl at 83.6% and is synergistically increased in 0.5 M KOH (23.1%) with iodide ions (Oguzie, 2008).
Adsorption Studies : Treatment of activated carbons with HCl enhances their adsorption capacity for larger molecules, including methylene blue and crystal violet dyes (Wang & Zhu, 2007). Similarly, lignocellulosic material treated with HCl shows increased adsorption of Ethyl Violet dye, demonstrating its potential in wastewater treatment (Bouguettoucha et al., 2017).
Analytical Chemistry : Crystal violet is used in capillary electrophoresis, particularly with a violet diode laser for indirect laser-induced fluorescence detection of inorganic anions and chemical warfare agent degradation products (Melanson et al., 2001).
Photocatalytic Degradation : Crystal violet dye is subject to photocatalytic degradation, as demonstrated in studies using Ag+ doped TiO2, which resulted in more than 99% degradation and 86% mineralization of the dye in aqueous suspensions (Gupta et al., 2006).
Environmental Applications : Crystal violet's adsorption properties are exploited in environmental management, such as removing it from aqueous solutions using modified materials like montmorillonite K10 and acid-treated forms (Sarma et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5/c17-7-1-4-14-12-3-2-11(10-13(12)16(20)21)15(5-8-18)6-9-19/h2-3,10,14,17-19H,1,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSOWKGIYXECIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146352 | |
Record name | HC Violet no. 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HC Violet no. 2 | |
CAS RN |
104226-19-9 | |
Record name | HC Violet 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104226-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HC Violet no. 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104226199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HC Violet no. 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((4-(bis(2-hydroxyethyl)amino)-2-nitrophenyl)amino)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HC VIOLET NO. 2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/639H4QR04O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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